molecular formula C8H4BrF3N2 B2735248 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine CAS No. 1262619-64-6

6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No.: B2735248
CAS No.: 1262619-64-6
M. Wt: 265.033
InChI Key: UTLXLZJNPABBDG-UHFFFAOYSA-N
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Description

6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound featuring a fused imidazole and pyridine ring system. The bromine atom at the 6-position and the trifluoromethyl (-CF₃) group at the 3-position distinguish it from other derivatives in this class. This scaffold is notable for its compact aromatic structure, which confers thermal stability and unique electronic properties . The bromine substituent enhances reactivity in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and materials chemistry . The -CF₃ group contributes to lipophilicity and metabolic stability, traits highly sought after in drug design .

Properties

IUPAC Name

6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-2-6-3-13-7(8(10,11)12)14(6)4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLXLZJNPABBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups attached to the imidazo ring .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for drug development in several therapeutic areas:

Antimicrobial Activity

Research indicates that 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine demonstrates potent antimicrobial properties. It has shown efficacy against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). The minimum inhibitory concentration (MIC) values reported are remarkably low, indicating its potential as a novel anti-TB agent .

Anticancer Properties

The compound has been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism involves the disruption of critical signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated potential in reducing inflammation by inhibiting key inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound:

ModificationObserved Effect
Bromine at C3Enhanced binding affinity to biological targets
Trifluoromethyl groupIncreased lipophilicity and bioavailability
Substituents at C2 and C6Improved potency against specific pathogens

Case Study 1: Antimicrobial Efficacy Against MDR-TB

A series of experiments evaluated the efficacy of this compound against MDR-TB strains. The results indicated that this compound had an MIC value significantly lower than many existing treatments, showcasing its potential as a novel anti-TB agent.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In another study focusing on cancer therapy, researchers assessed the cytotoxic effects of this compound on HeLa cells using the PrestoBlue viability assay. The IC50 values were determined to be below 150 μM for several derivatives, highlighting their potential for selective targeting of cancer cells without significant harm to normal cells.

Summary of Biological Activities

Activity TypeMIC/IC50 ValuesNotes
AnticancerIC50 < 150 μMInduces apoptosis in various cancer cell lines
AntimicrobialMIC ≤ 0.006 μM against MtbEffective against MDR-TB and XDR-TB strains
Anti-inflammatoryNot quantifiedPotential inhibition of inflammatory mediators

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine Br (6), -CF₃ (3) 309.04 Cross-coupling precursor; medicinal chemistry
6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine I (6), -CF₃ (3) 356.03 Enhanced leaving group ability; optoelectronics
3-(Pyridin-3-yl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine -CF₃ (6), pyridin-3-yl (3) 279.22 Metal coordination; fluorescent probes
1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine Br (1), Cl (8), -CF₃ (3,6) 367.48 High lipophilicity; agrochemical research

Key Observations :

  • Halogen Substituents : Bromine at position 6 (as in the target compound) facilitates Suzuki-Miyaura cross-coupling reactions, whereas iodine (e.g., 6-iodo analog) offers superior leaving group properties for nucleophilic substitutions .
  • Electron-Withdrawing Groups: The -CF₃ group at position 3 stabilizes the aromatic system via inductive effects, enhancing thermal stability compared to nitro (-NO₂) or methyl (-CH₃) substituents .

Comparison with Other Heterocyclic Cores

Table 2: Structural and Functional Differences Across Heterocycles

Heterocycle Core Structure Key Features Applications References
Imidazo[1,5-a]pyridine Fused imidazole-pyridine High thermal stability; tunable fluorescence Drug design, coordination polymers
Imidazo[1,2-a]pyridine Differing N-fusion position Increased electrophilicity; broader synthetic routes Antiviral agents, sensors
Triazolo[1,5-a]pyrimidine Triazole-pyrimidine fusion Diverse bioactivity (herbicidal, antitumor) Agriculture, oncology

Key Observations :

  • Aromaticity and Reactivity : Imidazo[1,5-a]pyridine’s fused system offers greater π-conjugation than imidazo[1,2-a]pyridine, leading to distinct photophysical behaviors (e.g., solvatochromism) .
  • Biological Targets : Triazolo[1,5-a]pyrimidines exhibit broader herbicidal activity, while imidazo[1,5-a]pyridines are more explored in metal coordination and fluorescence .

Photophysical and Coordination Properties

Derivatives of imidazo[1,5-a]pyridine with electron-withdrawing groups (e.g., -CF₃, -Br) show large Stokes shifts (>100 nm) and solvatochromism, making them suitable as membrane probes . In contrast, analogs with pyridinyl substituents (e.g., 3-(pyridin-3-yl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine) exhibit strong chelation with Zn(II) and Cu(II), forming stable coordination polymers . The target compound’s bromine atom may hinder metal binding compared to nitrogen-rich substituents but enhances reactivity in functionalization reactions .

Biological Activity

6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other therapeutic potentials, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoromethyl group that contribute to its unique chemical properties. The imidazo[1,5-a]pyridine core is known for its versatility in biological applications.

Antibacterial Activity

Recent studies indicate that compounds with imidazo[1,5-a]pyridine scaffolds exhibit significant antibacterial properties. For instance, derivatives of this compound have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Bacterial Strain
This compound3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

These results suggest a promising role for this compound as a lead structure in the development of new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that brominated imidazopyridines can inhibit cancer cell proliferation. Notably, compounds with similar structures have shown effective inhibition of key pathways involved in tumor growth.

  • Inhibition Studies : Compounds with bromine substitutions at specific positions have been shown to exhibit approximately 50% inhibition in cancer cell lines .
CompoundCell Line% Inhibition
This compoundMCF-7 (breast cancer)50%
Control (Imatinib)K562 (leukemia)70%

The presence of the trifluoromethyl group is believed to enhance the compound's lipophilicity and cellular uptake, contributing to its efficacy .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with various molecular targets:

  • Kinase Inhibition : It has been suggested that the compound may act as a kinase inhibitor, disrupting signaling pathways critical for cell survival and proliferation .
  • Electron Transport Chain Targeting : Some studies indicate that imidazopyridines may target components of the mycobacterial electron transport chain, leading to growth inhibition of pathogens like Mycobacterium tuberculosis .

Case Studies

A recent case study highlighted the synthesis and evaluation of several imidazopyridine derivatives for their biological activity. The study reported that modifications at the C6 position significantly influenced antibacterial potency, with bromo-substituted analogues showing enhanced activity compared to their non-brominated counterparts .

Q & A

Q. What are the standard synthetic routes for 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine?

The compound is typically synthesized via cyclocondensation reactions. For example, 2-(aminomethyl)pyridines react with electrophiles such as nitriles or carbonyl derivatives under acidic conditions (e.g., polyphosphoric acid) at elevated temperatures (160°C). Bromination can be achieved using N-bromosuccinimide (NBS) in solvents like CCl₄, followed by Gabriel synthesis for intermediate functionalization . Phase transfer catalysis (solid-liquid) with benzaldehyde and 5-bromopyridine-2,3-diamine in DMF has also been reported for analogous imidazo-pyridine derivatives .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify substituent positions and trifluoromethyl integration .
  • Mass spectrometry (ESI-MS or HRMS) for molecular weight confirmation .
  • Melting point analysis to assess purity .
  • HPLC for purity validation, particularly when discrepancies arise in spectral data .

Q. What safety protocols are recommended for handling and storing this compound?

  • Store at 2–8°C in airtight containers to prevent degradation .
  • Use personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Dispose of waste via professional biohazard services to mitigate environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst selection : Polyphosphoric acid enhances cyclization efficiency compared to weaker acids .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in phase transfer catalysis .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields for brominated heterocycles (e.g., from 4 hours to 30 minutes) .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts)?

  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine) to identify expected shifts for the trifluoromethyl group .
  • Isotopic labeling : Use ¹⁹F NMR to distinguish trifluoromethyl signals from aromatic protons .
  • X-ray crystallography : Confirm regiochemistry in cases of ambiguous bromine placement .

Q. What strategies are used to evaluate biological activity (e.g., antimicrobial or anticancer properties)?

  • In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols .
  • Enzyme inhibition studies : Screen against kinases or proteases via fluorescence-based assays .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing bromine with methyl groups) to assess impact on bioactivity .

Q. How can functionalization at the bromine position be achieved for further derivatization?

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl groups .
  • Nucleophilic substitution : Replace bromine with amines or thiols under basic conditions .
  • Photocatalyzed reactions : Utilize visible light to activate C-Br bonds for C-H functionalization .

Methodological Considerations

  • Data validation : Always cross-check synthetic yields with multiple characterization methods (e.g., NMR + HPLC) to confirm reproducibility .
  • Controlled experiments : Include halogen-free analogs (e.g., 3-methyl derivatives) as controls in biological studies to isolate bromine-specific effects .

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